molecular formula C16H14O B8068495 1-Benzyloxy-3-prop-2-ynyl-benzene

1-Benzyloxy-3-prop-2-ynyl-benzene

Cat. No.: B8068495
M. Wt: 222.28 g/mol
InChI Key: XGUXWXQRWUFPAQ-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-prop-2-ynyl-benzene is an organic compound with the molecular formula C16H14O It is a derivative of benzene, where a benzyloxy group and a prop-2-ynyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyloxy-3-prop-2-ynyl-benzene can be synthesized through the reaction of 3-bromobenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in acetone as a solvent . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzyl alcohol is replaced by the propargyl group.

Industrial Production Methods

In an industrial setting, the synthesis of 1-benzyloxy-3-prop-2-ynylbenzene can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyloxy-3-prop-2-ynyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like acetone.

Major Products Formed

    Oxidation: Benzylic alcohols, benzoic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Benzyloxy-3-prop-2-ynyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyloxy-3-prop-2-ynylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the prop-2-ynyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyloxy-2-prop-2-ynylbenzene: Similar structure but with different substitution pattern on the benzene ring.

    1-Benzyloxy-4-prop-2-ynylbenzene: Another isomer with the prop-2-ynyl group at the para position.

    1-(Prop-2-ynyloxy)-2-benzylbenzene: A compound with a similar functional group arrangement but different connectivity.

Uniqueness

1-Benzyloxy-3-prop-2-ynyl-benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-phenylmethoxy-3-prop-2-ynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-2-7-14-10-6-11-16(12-14)17-13-15-8-4-3-5-9-15/h1,3-6,8-12H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXWXQRWUFPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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